molecular formula C7H13ClN4O B1378808 2-amino-3-(1H-imidazol-4-yl)-N-methylpropanamide hydrochloride CAS No. 1461704-89-1

2-amino-3-(1H-imidazol-4-yl)-N-methylpropanamide hydrochloride

Cat. No. B1378808
M. Wt: 204.66 g/mol
InChI Key: GBEWGPTVCBGMTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-(1H-imidazol-4-yl)-N-methylpropanamide hydrochloride, also known as Imidazole-4-acetic acid, is an organic compound that is widely used in scientific research. It is a white, crystalline solid that is soluble in water and has a molecular weight of 211.7 g/mol. Imidazole-4-acetic acid is commonly used in the synthesis of other compounds and can be used as a buffer in laboratory experiments. It is also used in the study of enzymes and other biochemical processes.

Scientific Research Applications

HIV-1 Protease Inhibition

2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide hydrochloride derivatives have been explored for their potential in inhibiting HIV-1 protease. A specific compound, described as a tripeptide analogue inhibitor, demonstrated potent inhibitory activity against HIV-1 protease and acute infectivity in CD4+ T-lymphocytes. Crystallographic analysis revealed that the imidazole ring in the compound mimics the hydrogen-bonding interactions of amide linkages in peptide analog inhibitors, contributing to its efficacy. Additionally, this imidazole substitution was found to improve the pharmacokinetic and oral bioavailability properties compared to its carboxamide-containing homologues, marking it as a significant advancement in HIV-1 treatment research (Abdel-Meguid et al., 1994).

Antifungal Activity

Imidazole analogues, including 2-amino-3-(1H-imidazol-4-yl)-N-methylpropanamide hydrochloride derivatives, have been identified as a novel class of anti-Candida agents. These compounds showed superior antifungal activity against Candida species compared to traditional antifungal agents like miconazole, highlighting their potential as more effective treatments for fungal infections. The structural modification of introducing an imidazole ring significantly enhanced their activity and reduced cytotoxicity, offering a promising direction for developing new antifungal therapies (Silvestri et al., 2004).

Cardiac Electrophysiological Activity

Research into N-substituted-4-(1H-imidazol-1-yl)benzamides has uncovered their potential as selective class III agents for cardiac electrophysiological modulation. These compounds, including variations of 2-amino-3-(1H-imidazol-4-yl)-N-methylpropanamide hydrochloride, exhibited comparable potency to known class III agents in in vitro assays on Purkinje fibers, suggesting their utility in developing new antiarrhythmic drugs. This research opens up avenues for creating more effective treatments for arrhythmias with fewer side effects (Morgan et al., 1990).

properties

IUPAC Name

2-amino-3-(1H-imidazol-5-yl)-N-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.ClH/c1-9-7(12)6(8)2-5-3-10-4-11-5;/h3-4,6H,2,8H2,1H3,(H,9,12)(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEWGPTVCBGMTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CC1=CN=CN1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(1H-imidazol-4-yl)-N-methylpropanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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